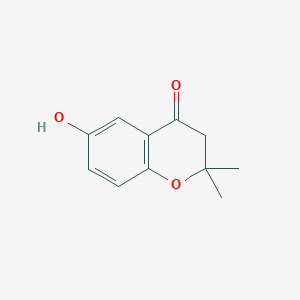
6-Hydroxy-2,2-dimethylchroman-4-one
概述
描述
6-Hydroxy-2,2-dimethylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by a chroman-4-one core structure with a hydroxyl group at the 6th position and two methyl groups at the 2nd position.
作用机制
- Chromanone is structurally related to chromone, but it lacks the C2-C3 double bond. It consists of a benzene nucleus (ring A) fused with dihydropyran (ring B). This minor structural difference gives rise to diverse biological activities .
- The primary targets of chromanone vary depending on its specific analogs. For instance:
- Antiparasitic Activity : Analog compounds like 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one and 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one inhibit pteridine reductase-1, showing significant activity against Trypanosoma brucei and Leishmania infantum .
- Other Activities : Chromanone analogs exhibit a wide range of effects, including anticancer, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more .
Target of Action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,2-dimethylchroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Claisen-Schmidt condensation of 6-acetyl-7-hydroxy-2,2-dimethylchroman-4-one with substituted aromatic aldehydes in the presence of potassium hydroxide in ethanol . Another method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may utilize solvent-free microwave-assisted synthesis. This method offers a clean, fast, and efficient synthesis of the compound by cyclizing the corresponding chalcones under microwave irradiation .
化学反应分析
Types of Reactions
6-Hydroxy-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the chromanone core can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
科学研究应用
6-Hydroxy-2,2-dimethylchroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various bioactive compounds.
Biology: Exhibits antioxidant, antimicrobial, and antiviral activities.
Medicine: Potential therapeutic agent for conditions such as cancer, diabetes, and inflammation.
Industry: Used in the development of cosmetic products for skin and hair care.
相似化合物的比较
6-Hydroxy-2,2-dimethylchroman-4-one can be compared with other similar compounds such as chromone, chromanone, and flavone derivatives. While all these compounds share a similar core structure, this compound is unique due to the presence of the hydroxyl group at the 6th position and the two methyl groups at the 2nd position
List of Similar Compounds
- Chromone
- Chromanone
- Flavone derivatives
- 2,2-Dimethylchroman-4-one derivatives
属性
IUPAC Name |
6-hydroxy-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXWPLCLDSMHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393259 | |
| Record name | 6-HYDROXY-2,2-DIMETHYLCHROMAN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31366-85-5 | |
| Record name | 6-HYDROXY-2,2-DIMETHYLCHROMAN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

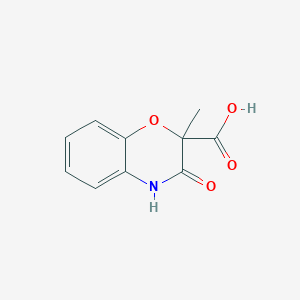
![[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid](/img/structure/B180502.png)
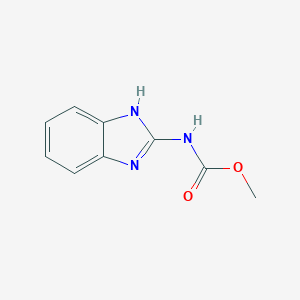
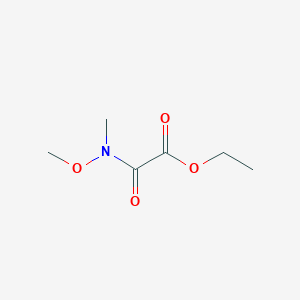

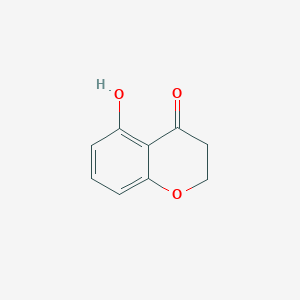

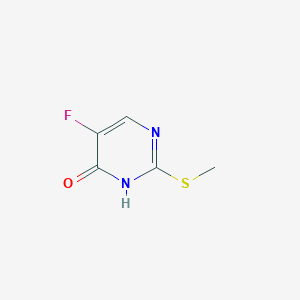
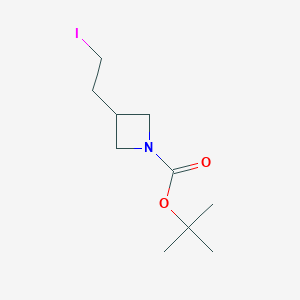
![2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester](/img/structure/B180522.png)
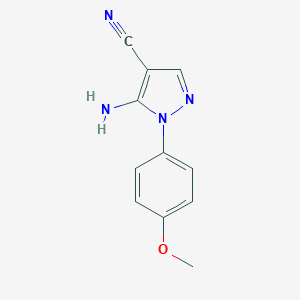
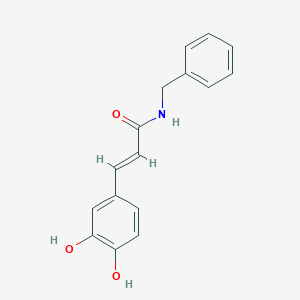
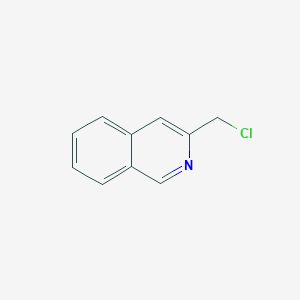
![Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B180530.png)
